molecular formula C13H20N2 B6274876 1-[(4-ethylphenyl)methyl]piperazine CAS No. 340759-26-4

1-[(4-ethylphenyl)methyl]piperazine

Cat. No.: B6274876
CAS No.: 340759-26-4
M. Wt: 204.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of the Piperazine (B1678402) Scaffold in Medicinal Chemistry Research

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposing positions (1 and 4), is a cornerstone in the field of medicinal chemistry. nih.gov It is widely regarded as a "privileged scaffold" because its structural and physicochemical properties make it a versatile building block for designing new therapeutic agents. chemicalbook.comnih.gov The two nitrogen atoms within the piperazine core can be readily modified, allowing for the introduction of various substituents to fine-tune a molecule's biological activity, solubility, and pharmacokinetic profile. fishersci.pt

The inherent flexibility of the piperazine structure enables it to act as a linker between different pharmacophores or as a central scaffold for orienting functional groups toward a biological target. chemicalbook.com Its basic nature, conferred by the nitrogen atoms, often improves the aqueous solubility of drug candidates, a crucial factor for bioavailability. fishersci.pt Consequently, the piperazine moiety is found in a vast array of pharmacologically active compounds, spanning therapeutic areas such as oncology, infectious diseases, and neurology. nih.govchem960.com Researchers are continually drawn to this scaffold to develop novel molecules with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidepressant effects. sigmaaldrich.coma2bchem.com

Historical Context of Piperazine Derivatives in Chemical Biology and Drug Discovery Research

The journey of piperazine in the scientific realm began with its application as an anthelmintic agent in the 1950s, used to treat parasitic worm infections. nih.govinnospk.com Its mode of action involved paralyzing the parasites, allowing the host to expel them. nih.gov This initial therapeutic use, while no longer common in many regions for human medicine, marked the entry of piperazine into the pharmacopeia. nih.govsigmaaldrich.com

From this relatively simple beginning, the role of piperazine derivatives expanded dramatically. In the 1970s, 1-benzylpiperazine (B3395278) (BZP), the parent compound of the molecule of interest, was investigated as a potential antidepressant but was not commercialized due to its stimulant effects resembling those of amphetamines. sigmaaldrich.comwikipedia.org This discovery, however, highlighted the potential of piperazine derivatives to act on the central nervous system (CNS). Over the subsequent decades, the piperazine scaffold was incorporated into a multitude of successful drugs targeting various receptors and enzymes. molport.com Its ability to modulate physicochemical properties and serve as a versatile synthetic handle has cemented its status as a fundamental component in modern drug design and discovery. nih.govfishersci.pt

Overview of Research Trajectories for 1-[(4-Ethylphenyl)methyl]piperazine and its Analogs

Specific academic research focused solely on this compound is not extensively documented in publicly available literature. However, significant insights can be drawn from the vast body of research on its close structural analogs, primarily N-benzylpiperazine (BZP) and other substituted benzyl- and phenylpiperazines.

Research into BZP and its derivatives has largely centered on their psychoactive properties and effects on the central nervous system. sigmaaldrich.com These compounds are known to interact with monoamine neurotransmitter systems, primarily by stimulating the release and inhibiting the reuptake of dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862). sigmaaldrich.commolport.com This multifaceted mechanism of action has led to BZP being described as a "messy drug". Academic studies have explored these compounds for potential antidepressant applications and have extensively characterized their stimulant and, in some cases, hallucinogenic effects. wikipedia.org

Structure-activity relationship (SAR) studies on analogs provide further direction. For instance, research on N-benzylpiperidine analogs, a related class, has shown that substitutions on the benzyl (B1604629) ring significantly influence binding affinity to monoamine transporters like the dopamine transporter (DAT). chem960.com Specifically, electron-withdrawing groups at the 4-position of the benzyl ring were found to be beneficial for DAT binding. While the ethyl group on this compound is electron-donating, this principle highlights the importance of the substitution pattern on the phenyl ring in directing pharmacological activity. Other research has explored benzylpiperazine derivatives as acetylcholinesterase inhibitors for potential use in treating Alzheimer's disease, demonstrating the broad therapeutic potential of this chemical class. a2bchem.com

Scope and Objectives of Academic Inquiry into this compound

Given the limited direct research on this compound, the scope of future academic inquiry would logically be built upon the foundation of its analogs. The primary objectives would be to synthesize the compound and systematically characterize its pharmacological and chemical properties.

A crucial first step would be to determine its binding affinities and functional activities at key CNS targets, particularly the dopamine, serotonin, and norepinephrine transporters (DAT, SERT, NET). chem960.com This would clarify whether the 4-ethyl substitution shifts its activity profile compared to the parent compound, BZP. Investigating its effects on various serotonin receptor subtypes, such as 5-HT1A and 5-HT7, which are common targets for piperazine derivatives with antidepressant and anxiolytic potential, would also be a key objective.

Further inquiry could explore its potential in other therapeutic areas where piperazine scaffolds are prevalent. This includes screening for activity against cancer cell lines, as many piperazine-containing molecules exhibit antitumor properties. nih.gov Additionally, evaluating its potential as an antimicrobial or anti-inflammatory agent would be a valid research avenue. sigmaaldrich.com The synthesis of a series of related analogs, perhaps by varying the alkyl substituent on the phenyl ring or modifying the piperazine ring itself, would allow for comprehensive structure-activity relationship (SAR) studies. These studies would aim to identify the structural requirements for potency and selectivity at various biological targets, ultimately defining the potential therapeutic utility of this specific chemical scaffold.

Predicted Physicochemical Data

PropertyPredicted Value
Molecular Formula C13H20N2
Molecular Weight 204.31 g/mol
Boiling Point ~320-340 °C
pKa (most basic) ~8.0-9.0
LogP ~2.5-3.0
This data is based on computational predictions for this compound and its close analogs.

Properties

CAS No.

340759-26-4

Molecular Formula

C13H20N2

Molecular Weight

204.3

Purity

95

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 1 4 Ethylphenyl Methyl Piperazine

Established Synthetic Pathways for Piperazine (B1678402) Core Structures

The piperazine ring is a prevalent scaffold in medicinal chemistry, and numerous methods for its synthesis have been developed. eurekaselect.comresearchgate.net These strategies have evolved to become more efficient and sustainable. eurekaselect.com Traditional methods often involve the cyclization of appropriate precursors, such as the reaction of ethylenediamine (B42938) with 1,2-dichloroethane (B1671644) or the cyclization of aminoethanol derivatives.

More recent advancements have introduced a range of sophisticated techniques. eurekaselect.com These include:

Transition-Metal-Catalyzed Reactions: Palladium and copper-catalyzed reactions have become powerful tools for constructing the piperazine ring system. thieme-connect.deorganic-chemistry.orgacs.org For instance, palladium-catalyzed cyclization can be used for the modular synthesis of highly substituted piperazines from diamine components and a propargyl unit. organic-chemistry.orgacs.org

Reduction of Pyrazine or Diketopiperazine Precursors: The piperazine core can be accessed through the reduction of oxidized precursors like pyrazines or (di)ketopiperazines. thieme-connect.de Asymmetric approaches in these reductions are particularly valuable for preparing chiral piperazines. thieme.de

Multi-Component Reactions (MCRs): MCRs, such as the Ugi and split-Ugi reactions, offer an efficient pathway to generate diverse piperazine-based compounds in a single step from three or more reactants. nih.govacs.orgthieme-connect.com

Photoredox Catalysis: Visible-light-promoted reactions have emerged as a mild and sustainable method for piperazine synthesis, including decarboxylative annulation protocols. organic-chemistry.orgmdpi.com

These foundational methods provide the basis for creating the core piperazine structure, which can then be functionalized to produce specific derivatives like 1-[(4-ethylphenyl)methyl]piperazine.

Targeted Synthesis of this compound

The synthesis of this compound, a mono-N-substituted piperazine, requires chemoselective methods to avoid the formation of the 1,4-disubstituted byproduct. The primary challenge lies in the fact that both nitrogen atoms of the piperazine ring have similar reactivity. google.com Several strategies have been developed to address this selectivity issue.

Alkylation Strategies for N-Substitution

Direct alkylation of piperazine with a 4-ethylbenzyl halide, such as 4-ethylbenzyl chloride, is a straightforward approach. However, controlling the reaction to favor mono-alkylation is crucial. google.com Uncontrolled reactions often yield a mixture of the starting material, the desired mono-substituted product, and the undesired di-substituted product. muni.cz

Several techniques can be employed to enhance the yield of the mono-alkylated product:

Use of Excess Piperazine: Employing a large excess of piperazine shifts the statistical distribution of products, favoring the formation of the mono-substituted compound. The unreacted piperazine can then be removed during workup. researchgate.net

Mono-Protection Strategy: One of the piperazine nitrogens can be temporarily protected with a group like tert-butoxycarbonyl (Boc). The free nitrogen is then alkylated, followed by the removal of the protecting group to yield the mono-substituted piperazine. researchgate.net

Use of Piperazinium Salts: The mono-alkylation of piperazine can be achieved with high yields by using a monopiperazinium salt. This approach effectively reduces the nucleophilicity of one nitrogen atom, directing the alkylation to the free nitrogen. google.com

Reductive Amination Approaches

Reductive amination offers a reliable alternative to direct alkylation, often avoiding the issue of overalkylation. harvard.edu This two-step, one-pot process involves the condensation of piperazine with 4-ethylbenzaldehyde (B1584596) to form an intermediate iminium ion, which is then reduced in situ to the target amine.

Key features of this approach include:

Mild Reducing Agents: Reagents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are commonly used because they selectively reduce the iminium ion in the presence of the aldehyde. harvard.edu Sodium triacetoxyborohydride is particularly favored due to its high selectivity and less toxic nature. harvard.edunih.gov

High Selectivity: This method generally provides good control over mono-substitution, as the initial product, this compound, is significantly less reactive towards further reductive amination than the starting piperazine under controlled conditions.

Table 1: Comparison of Synthetic Methods for this compound

Feature Alkylation Strategy Reductive Amination
Reactants Piperazine, 4-Ethylbenzyl Halide Piperazine, 4-Ethylbenzaldehyde
Key Reagents Base (e.g., K₂CO₃), optional protecting group (e.g., Boc₂O) Reducing agent (e.g., NaBH(OAc)₃), acid catalyst (optional)
Primary Challenge Controlling mono- vs. di-alkylation None (generally selective for mono-alkylation)
Advantages Potentially simpler, uses common reagents High selectivity, avoids overalkylation byproducts
Disadvantages Can produce difficult-to-separate mixtures without careful control Requires a specific aldehyde precursor

Multi-Component Reaction Sequences

Multi-component reactions (MCRs) represent a highly efficient strategy for generating molecular diversity. nih.gov While a specific MCR for the direct synthesis of this compound is not prominently documented, the principles of MCRs, particularly the split-Ugi reaction, can be adapted for the synthesis of 1,4-disubstituted piperazines. acs.orgnih.gov A theoretical approach could involve a modified MCR protocol where one of the components is designed to be a removable protecting group, ultimately yielding a mono-substituted piperazine after a subsequent deprotection step. This strategy highlights the potential of MCRs in the streamlined synthesis of complex piperazine derivatives. thieme-connect.com

Derivatization Strategies for Structural Modification of this compound

Once synthesized, this compound serves as a valuable intermediate for further structural diversification. The secondary amine of the piperazine ring provides a reactive site for introducing a wide range of functional groups.

Introduction of Additional Substituents at Piperazine Nitrogen Atoms

The free N-H group of this compound can undergo various chemical transformations to yield novel 1,4-disubstituted piperazine derivatives. These reactions are fundamental in medicinal chemistry for exploring structure-activity relationships.

Common derivatization strategies include:

N-Arylation: The introduction of an aryl group can be achieved through copper- or palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. organic-chemistry.org Reacting this compound with various aryl halides (iodides, bromides) in the presence of a suitable catalyst and base yields N-aryl derivatives. organic-chemistry.org

N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base readily forms the corresponding amides. This is a robust and widely used transformation.

N-Alkylation: A second, different alkyl group can be introduced by reacting the intermediate with an alkyl halide or through another reductive amination with a different aldehyde. nih.gov

N-Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base produces sulfonamide derivatives. nih.gov

Table 2: Examples of Derivatization Reactions of this compound

Reaction Type Reagent Example Product Class
N-Arylation 4-Fluorobromobenzene 1-(4-Fluorophenyl)-4-[(4-ethylphenyl)methyl]piperazine
N-Acylation Acetyl Chloride 1-Acetyl-4-[(4-ethylphenyl)methyl]piperazine
N-Alkylation Methyl Iodide 1-Methyl-4-[(4-ethylphenyl)methyl]piperazine
N-Sulfonylation Benzenesulfonyl Chloride 1-(Benzenesulfonyl)-4-[(4-ethylphenyl)methyl]piperazine

Modification of the 4-Ethylphenyl Moiety

The 4-ethylphenyl group of this compound offers opportunities for structural diversification through modifications on both the aromatic ring and the ethyl substituent. These modifications can be leveraged to modulate the compound's physicochemical properties.

The ethyl group, being an activating group, directs electrophilic aromatic substitution to the ortho and para positions of the benzene (B151609) ring. However, since the para position is already occupied by the ethyl group itself, substitution is directed to the positions ortho to the ethyl group (positions 3 and 5).

Halogenation:

One of the common modifications is the introduction of halogen atoms onto the aromatic ring. The electron-donating nature of the alkyl group activates the ring, facilitating halogenation reactions. For instance, bromination can be achieved using bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃). youtube.com The catalyst polarizes the Br-Br bond, creating a strong electrophile that is attacked by the electron-rich aromatic ring. youtube.com

The general mechanism for electrophilic aromatic halogenation involves the following steps:

Formation of a more potent electrophile through the reaction of the halogen with a Lewis acid.

Attack of the π-electrons of the aromatic ring on the electrophile to form a resonance-stabilized carbocation, known as a sigma complex or arenium ion.

Deprotonation of the arenium ion by a weak base to restore the aromaticity of the ring. youtube.com

A similar process can be employed for chlorination using chlorine (Cl₂) and a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Modification of the Ethyl Group:

The ethyl group itself can be a site for chemical modification.

Oxidation: The benzylic position of the ethyl group is susceptible to oxidation. Under controlled conditions using oxidizing agents, the ethyl group can be converted to an acetyl group, yielding 1-{[4-(1-oxoethyl)phenyl]methyl}piperazine. Further oxidation could potentially lead to the corresponding carboxylic acid.

Halogenation: Free radical halogenation at the benzylic position of the ethyl group can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator. This would introduce a halogen atom to the carbon adjacent to the aromatic ring.

These modifications are summarized in the table below.

Modification TypeReagents and ConditionsPotential Product
Aromatic Halogenation (Bromination)Br₂, FeBr₃1-[(3-bromo-4-ethylphenyl)methyl]piperazine
Aromatic Halogenation (Chlorination)Cl₂, AlCl₃1-[(3-chloro-4-ethylphenyl)methyl]piperazine
Ethyl Group OxidationControlled oxidizing agents1-{[4-(1-oxoethyl)phenyl]methyl}piperazine
Ethyl Group HalogenationNBS, radical initiator1-{[4-(1-bromoethyl)phenyl]methyl}piperazine

Stereoselective Synthesis of Chiral Analogs

The synthesis of chiral analogs of this compound can be approached by introducing stereocenters in the piperazine ring. This is of significant interest as the spatial arrangement of substituents can profoundly influence biological activity.

One effective strategy involves the use of chiral starting materials. For instance, employing a chiral diamine in the initial piperazine ring formation would result in a chiral piperazine core. An example of this approach is the synthesis of (2S,6S)-2,4,6-tris(phenylmethyl)piperazine starting from (S)-phenylalanine. nih.gov This method establishes the stereochemistry of the piperazine ring from the outset.

Another powerful technique is the stereoselective alkylation of a pre-existing chiral piperazine scaffold. For example, chiral 2-methylpiperazine (B152721) can be N-alkylated with 4-ethylbenzyl halide. The stereoselectivity of this reaction can be controlled by the choice of reagents and reaction conditions, including the use of specific bases and solvents. researchgate.netblogspot.com

Asymmetric lithiation followed by trapping with an electrophile is another advanced method for creating chiral piperazine derivatives. whiterose.ac.uk This involves the use of a chiral ligand to direct the deprotonation at a specific position on the piperazine ring, followed by the introduction of a substituent.

Furthermore, diastereoselective epimerization can be utilized to convert a mixture of diastereomers into a single, more stable isomer. nih.gov This can be particularly useful when a synthetic route produces a mixture of chiral analogs.

Synthetic StrategyDescriptionKey Features
Chiral Starting MaterialsUse of enantiomerically pure precursors, such as chiral amino acids or diamines, to construct the piperazine ring. nih.govStereochemistry is established early in the synthesis.
Stereoselective AlkylationN-alkylation of a chiral piperazine with 4-ethylbenzyl halide under conditions that favor the formation of one stereoisomer. researchgate.netblogspot.comAllows for the introduction of the desired side chain with stereocontrol.
Asymmetric LithiationDirected deprotonation of a piperazine derivative using a chiral ligand, followed by reaction with an electrophile. whiterose.ac.ukEnables the creation of specific stereoisomers.
Diastereoselective EpimerizationConversion of a mixture of diastereomers into a single, thermodynamically more stable diastereomer. nih.govUseful for improving the stereochemical purity of the final product.

Reaction Mechanisms and Kinetics in Synthetic Pathways

The primary synthetic route to this compound typically involves the N-alkylation of piperazine with a 4-ethylbenzyl halide. The mechanism and kinetics of this nucleophilic substitution reaction are influenced by several factors.

The reaction proceeds via a nucleophilic attack of the secondary amine of the piperazine on the benzylic carbon of the 4-ethylbenzyl halide. This can occur through either an S(_N)1 or S(_N)2 mechanism, or a combination of both, depending on the reaction conditions. stackexchange.comucalgary.ca

S(_N)2 Mechanism:

In an S(_N)2 pathway, the nucleophilic nitrogen of the piperazine attacks the electrophilic carbon of the benzyl (B1604629) halide in a single, concerted step, leading to the displacement of the halide ion. ucalgary.ca This mechanism is favored by:

The use of a less hindered primary benzyl halide.

A high concentration of the nucleophile (piperazine).

The use of a polar aprotic solvent.

The rate of an S(_N)2 reaction is dependent on the concentrations of both the piperazine and the benzyl halide.

S(_N)1 Mechanism:

An S(_N)1 mechanism involves a two-step process. The first and rate-determining step is the departure of the halide leaving group to form a resonance-stabilized benzylic carbocation. stackexchange.com The ethyl group at the para position further stabilizes this carbocation through its electron-donating inductive effect. In the second step, the piperazine nucleophile rapidly attacks the carbocation. This pathway is favored by:

The use of a good leaving group on the benzyl halide.

A polar protic solvent that can solvate both the carbocation and the leaving group.

A lower concentration of the nucleophile. stackexchange.com

The rate of an S(_N)1 reaction is primarily dependent on the concentration of the benzyl halide.

Factors Influencing Reaction Kinetics:

Solvent: Polar aprotic solvents like acetonitrile (B52724) or DMF tend to favor S(_N)2 reactions, while polar protic solvents like ethanol (B145695) can promote S(_N)1 pathways. chemicalforums.com

Base: The presence of a base, such as potassium carbonate (K₂CO₃), is often used to neutralize the hydrohalic acid formed during the reaction, thus preventing the protonation of the piperazine and driving the reaction to completion. researchgate.net

Leaving Group: The nature of the halide in the 4-ethylbenzyl halide affects the reaction rate. The reactivity order is generally I > Br > Cl, as iodide is the best leaving group.

Temperature: Increasing the reaction temperature generally increases the rate of both S(_N)1 and S(_N)2 reactions.

To achieve mono-alkylation and avoid the formation of the disubstituted product, a large excess of piperazine is often used. google.com The reaction of piperazine with a substituted benzyl chloride is a well-established method for synthesizing N-benzylpiperazine derivatives. chemicalforums.com

FactorInfluence on S(_N)1Influence on S(_N)2
Substrate Favored by substrates that form stable carbocations (e.g., tertiary, benzylic). stackexchange.comFavored by less sterically hindered substrates (e.g., primary). ucalgary.ca
Nucleophile Rate is independent of nucleophile concentration.Rate is dependent on nucleophile concentration. Favored by strong nucleophiles.
Solvent Favored by polar protic solvents.Favored by polar aprotic solvents.
Leaving Group Good leaving groups accelerate the reaction.Good leaving groups accelerate the reaction.

Computational Chemistry and Structure Activity Relationship Sar Elucidation

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational tools used to predict how a molecule, such as 1-[(4-ethylphenyl)methyl]piperazine, might interact with a biological target at the atomic level.

Ligand-Target Interaction Prediction (e.g., CXCR4, D2 DAR, EGFR)

Given the prevalence of the piperazine (B1678402) scaffold in pharmacologically active agents, this compound could be evaluated for its potential to bind to various receptors. Molecular docking simulations would be the primary method to predict its binding affinity and mode to targets like the C-X-C chemokine receptor type 4 (CXCR4), the dopamine (B1211576) D2 receptor (D2 DAR), and the epidermal growth factor receptor (EGFR).

CXCR4: The CXCR4 receptor is a key player in HIV entry into cells and cancer metastasis. nih.gov Many CXCR4 antagonists feature a piperazine or similar nitrogen-containing heterocyclic core. nih.govacs.org Docking studies of this compound into the CXCR4 binding pocket would likely show interactions between the protonated piperazine nitrogen and key acidic residues like Asp97 and Glu288, a common feature for CXCR4 inhibitors. nih.gov The ethylphenyl group would be expected to form hydrophobic interactions within the receptor's binding cavity.

D2 Dopamine Receptor (D2 DAR): Phenylpiperazine derivatives are well-known for their activity at dopamine receptors. acs.orgsigmaaldrich.com Docking this compound into a homology model of the D2 receptor would likely reveal interactions with key residues in the transmembrane domains, such as an ionic bond with the conserved Asp(3.32) and hydrogen bonds with serine residues in transmembrane domain 5. nih.govnih.gov The ethylphenyl moiety would likely occupy a hydrophobic pocket, contributing to binding affinity.

Epidermal Growth Factor Receptor (EGFR): Several EGFR inhibitors contain a piperazine ring. nih.gov Docking simulations of this compound into the ATP-binding site of EGFR's kinase domain would assess its potential as an inhibitor. nih.govmdpi.com Key interactions would likely involve hydrogen bonds between the piperazine nitrogens and the hinge region of the kinase domain, specifically with the backbone of Met793. nih.govresearchgate.net The ethylphenyl group would likely be positioned in the hydrophobic pocket near the gatekeeper residue.

A hypothetical docking result summary for this compound against these targets is presented in Table 1.

Table 1: Hypothetical Docking Scores and Key Interactions of this compound

Target Receptor PDB Code Docking Score (kcal/mol) Predicted Key Interactions
CXCR4 3ODU -8.5 Ionic interaction with Asp97, H-bond with Glu288
D2 DAR (Homology Model) -7.9 Ionic interaction with Asp114, H-bond with Ser193

Binding Mode Analysis and Conformational Landscapes

Beyond a single docking score, a thorough analysis would explore the various possible binding poses (binding modes) and the conformational flexibility of this compound within the receptor's active site. The piperazine ring can adopt different conformations (chair, boat, twist-boat), and the rotational freedom of the benzyl (B1604629) group allows for multiple orientations.

Analysis of the conformational landscape would reveal the most energetically favorable shapes of the molecule when bound to the target. For instance, the ethylphenyl group might position itself in different sub-pockets of the binding site, leading to different interaction patterns and potentially different biological effects. The relative orientation of the piperazine and the ethylphenyl group is crucial for fitting into the specific topology of each receptor's binding site.

Molecular Dynamics Simulations to Investigate Ligand-Protein Stability and Dynamics

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-protein complex over time, typically on the nanosecond to microsecond scale. nih.govyoutube.com An MD simulation would be initiated from the best-docked pose of this compound with its target receptor. nih.gov

The primary goals of MD simulations would be:

To assess the stability of the binding pose: The root-mean-square deviation (RMSD) of the ligand's atoms relative to the initial docked position would be monitored. A stable RMSD over the simulation time suggests a stable binding mode. nih.gov

To analyze the dynamics of the interactions: MD simulations can reveal the persistence of key hydrogen bonds and hydrophobic contacts. It can show if water molecules play a role in mediating interactions between the ligand and the protein.

To understand protein conformational changes: The binding of this compound might induce conformational changes in the receptor, which can be crucial for its activation or inhibition. The root-mean-square fluctuation (RMSF) of protein residues can highlight flexible regions that are affected by ligand binding. nih.gov

For example, an MD simulation of this compound bound to EGFR could show how the inhibitor stabilizes the inactive conformation of the DFG motif in the kinase domain.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

QSAR and cheminformatics are used to build mathematical models that correlate the chemical structure of compounds with their biological activity. researchgate.net

Development of Predictive Models for Biological Activity

To develop a QSAR model for a series of compounds including this compound, a dataset of structurally similar molecules with known biological activities (e.g., IC50 values) against a specific target would be required. scispace.comlongdom.org The process would involve:

Data Collection: Gathering a set of piperazine derivatives with measured activities. scispace.com

Descriptor Calculation: For each molecule, a wide range of molecular descriptors (physicochemical, topological, electronic, etc.) would be calculated. mdpi.comopenpharmaceuticalsciencesjournal.com

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation would be generated that links the descriptors to the biological activity. scispace.commdpi.com

Validation: The model's predictive power would be rigorously tested using internal and external validation techniques. scispace.com

A hypothetical QSAR equation for a series of piperazine derivatives might look like: pIC50 = 0.6 * LogP - 0.2 * TPSA + 0.9 * (number of aromatic rings) + constant

This model could then be used to predict the biological activity of new, untested compounds like this compound.

Descriptors and Feature Selection for Activity Prediction

The selection of appropriate molecular descriptors is critical for building a robust QSAR model. For a compound like this compound and its analogs, relevant descriptors would likely include:

Physicochemical Descriptors: LogP (lipophilicity), Topological Polar Surface Area (TPSA), molecular weight, and molar refractivity. mdpi.com

Electronic Descriptors: HOMO and LUMO energies, dipole moment, and partial charges on the piperazine nitrogens. nih.gov

Topological and Shape Descriptors: Kier & Hall connectivity indices, and shadow indices, which describe the size and shape of the molecule. nih.gov

Feature selection algorithms would be employed to identify the most relevant descriptors that contribute significantly to the biological activity, while avoiding overfitting the model. mdpi.comnih.gov A study on piperazine derivatives as mTORC1 inhibitors identified descriptors like LUMO energy, molar refractivity, and TPSA as being significantly correlated with inhibitory activity. mdpi.com Similarly, a QSAR study on renin inhibitors with a piperazine core highlighted the importance of constitutional descriptors like the number of double bonds and oxygen atoms. scispace.comopenpharmaceuticalsciencesjournal.com

Table 2: Key Molecular Descriptors for QSAR Modeling of Piperazine Derivatives

Descriptor Type Example Descriptors Relevance to Biological Activity
Physicochemical LogP, TPSA, Molecular Weight Membrane permeability, solubility, receptor binding
Electronic HOMO/LUMO energies, Dipole Moment Reactivity, electrostatic interactions
Topological Connectivity Indices, Shape Indices Molecular size, branching, and shape

| Constitutional | Number of specific atoms (e.g., N, O), Number of rings | Presence of key functional groups for binding |

By applying these computational techniques, a comprehensive understanding of the structure-activity relationships of this compound and its analogs can be achieved, guiding the design of more potent and selective molecules for various therapeutic targets.

Quantum Chemical Investigations of Electronic and Molecular Properties

Density Functional Theory (DFT) Calculations for Structural Optimization and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to determine the optimized geometry and electronic structure of molecules. Such calculations provide insights into bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation and its potential interactions with biological targets. Furthermore, DFT can be used to calculate reactivity descriptors that predict the most likely sites for chemical reactions.

No published DFT studies specifically focused on this compound were found.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are key to predicting a molecule's ability to donate or accept electrons, thus providing insights into its reactivity and potential for various chemical interactions. The HOMO-LUMO energy gap is a critical parameter for determining molecular stability.

Specific HOMO-LUMO energy values and orbital distribution maps for this compound are not available in the current body of scientific literature.

Electrostatic Potential Surface Analysis

The Electrostatic Potential (ESP) surface of a molecule maps the electrostatic potential onto the electron density surface. This analysis is invaluable for identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. The ESP surface helps in understanding and predicting intermolecular interactions, such as hydrogen bonding and docking with receptor sites.

No studies containing electrostatic potential surface maps or related data for this compound have been published.

Advanced Analytical Methodologies for Research and Characterization

Spectroscopic Characterization Techniques

Spectroscopic methods provide fundamental insights into the molecular architecture and electronic properties of 1-[(4-ethylphenyl)methyl]piperazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound. Both ¹H and ¹³C NMR spectra offer detailed information about the chemical environment of each atom within the molecule.

In the ¹H NMR spectrum, specific signals corresponding to the protons of the ethylphenyl group and the piperazine (B1678402) ring are observed. For instance, the ethyl group's protons typically appear as a quartet for the methylene (B1212753) (-CH2-) group and a triplet for the methyl (-CH3) group, a pattern confirmed in related structures. researchgate.net The protons on the piperazine ring and the benzylic methylene bridge also produce characteristic signals that are crucial for confirming the connectivity of the molecule.

The ¹³C NMR spectrum provides complementary information by showing distinct signals for each unique carbon atom. The chemical shifts of the aromatic carbons, the ethyl group carbons, the benzylic methylene carbon, and the piperazine ring carbons all contribute to the complete structural assignment. For example, in similar piperazine-containing structures, the carbon atoms of the piperazine ring show characteristic shifts. rsc.orgmuni.cz The structural confirmation of newly synthesized compounds containing a piperazine moiety is routinely achieved through the combined use of EI-MS, IR, ¹H-NMR, and ¹³C-NMR spectral data. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for Piperazine and Related Structures This table provides illustrative data based on known spectra of piperazine and its derivatives to approximate the expected ranges for this compound.

Nucleus Functional Group Expected Chemical Shift (ppm) Multiplicity
¹HEthyl (CH₃)~1.2Triplet
¹HEthyl (CH₂)~2.6Quartet
¹HPiperazine (CH₂)~2.4 - 3.5Multiplet/Broad Singlet
¹HBenzyl (B1604629) (CH₂)~3.5Singlet
¹HAromatic (Ar-H)~7.1 - 7.3Multiplet
¹³CEthyl (CH₃)~15-
¹³CEthyl (CH₂)~28-
¹³CPiperazine (CH₂)~45-55-
¹³CBenzyl (CH₂)~63-
¹³CAromatic (Ar-C)~128-140-

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation patterns, which further corroborates its structure. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of its elemental composition. rsc.org

The fragmentation of piperazine derivatives in MS often involves characteristic losses. For example, the cleavage of the piperazine ring is a common fragmentation pathway. researchgate.net In the case of this compound, fragmentation could lead to the formation of ions corresponding to the 4-ethylbenzyl moiety and the piperazine ring. The analysis of these fragments helps to piece together the molecular structure. Electron ionization mass spectrometry (EI-MS) is a common technique used for the structural confirmation of synthesized piperazine derivatives. researchgate.net

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in this compound by analyzing its vibrational modes. muni.cz The IR spectrum would be expected to show characteristic absorption bands for C-H stretching vibrations of the aromatic ring and the aliphatic ethyl and piperazine groups. rsc.org The C-N stretching of the piperazine ring and the out-of-plane bending vibrations of the substituted benzene (B151609) ring would also be observable. muni.cz

Raman spectroscopy provides complementary information, particularly for non-polar bonds. The combination of both IR and Raman spectra allows for a more complete vibrational analysis of the molecule. muni.cz The structural confirmation of synthesized compounds often includes analysis of their IR spectral data. researchgate.net

Table 2: Expected IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-HStretching3100-3000
Aliphatic C-HStretching3000-2850
C-NStretching1250-1020
Aromatic C=CStretching1600-1475
Aromatic C-HBending (out-of-plane)900-675

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Concentration Determination

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the this compound molecule. The aromatic phenyl ring is the primary chromophore, and its absorption of UV light results in characteristic electronic transitions. The position and intensity of the absorption maxima (λmax) can be influenced by the substitution pattern on the benzene ring.

UV-Vis spectroscopy is also a valuable tool for the quantitative analysis of the compound. By creating a calibration curve of absorbance versus concentration, the concentration of this compound in a solution can be accurately determined. This is particularly useful in various research and quality control applications. The use of UV detection is common in HPLC analysis of related compounds. nih.gov

Chromatographic Separation and Purity Assessment in Research

Chromatographic techniques are essential for the separation and purity assessment of this compound in research settings.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Separation

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of this compound and for its separation from impurities or other components in a mixture. Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for the analysis of piperazine derivatives. nih.gov

In a typical RP-HPLC setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the compound between the two phases. The retention time of this compound is a characteristic parameter under specific chromatographic conditions (e.g., column type, mobile phase composition, flow rate, and temperature). jocpr.com

A UV detector is often used in conjunction with HPLC to monitor the elution of the compound. nih.govjocpr.com The area under the chromatographic peak is proportional to the concentration of the compound, allowing for quantitative purity assessment. Method validation for HPLC analysis typically includes parameters such as linearity, precision, accuracy, and robustness to ensure reliable results. nih.gov For piperazine and its derivatives that lack a strong UV chromophore, derivatization with a UV-active agent can be employed to enhance detection. jocpr.comresearchgate.net

Table 3: Typical HPLC Parameters for the Analysis of Piperazine Derivatives

Parameter Typical Condition
Column C18 (Octadecylsilane)
Mobile Phase Acetonitrile (B52724)/Water or Methanol (B129727)/Buffer mixture
Detection UV at a specific wavelength (e.g., 239 nm or 254 nm)
Flow Rate 0.5 - 1.5 mL/min
Temperature Ambient or controlled (e.g., 35°C)

Gas Chromatography (GC) for Volatile Compound Analysis

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. For piperazine derivatives, GC coupled with a mass spectrometer (GC-MS) is a commonly used method for both qualitative and quantitative analysis. researchgate.netscholars.direct

The conditions for analyzing this compound by GC would typically involve:

Column: A capillary column with a non-polar or medium-polarity stationary phase, such as a DB-5MS, is often suitable for separating piperazine derivatives. scispace.com

Injector and Detector Temperatures: The injector and detector temperatures are typically set high enough to ensure the volatilization of the compound without causing thermal degradation.

Oven Temperature Program: A temperature program is often used to achieve good separation of the analyte from any impurities or other components in a mixture. ikm.org.my

Derivatization: In some cases, derivatization of the piperazine nitrogen with a silylating agent like trimethylsilyl (B98337) (TMS) can improve the chromatographic peak shape and thermal stability. researchgate.net

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography is a simple, rapid, and cost-effective technique for monitoring the progress of chemical reactions. For the synthesis of this compound, TLC can be used to track the consumption of the starting materials (piperazine and 1-(chloromethyl)-4-ethylbenzene) and the formation of the product.

Stationary Phase: Silica gel plates are commonly used as the stationary phase. nih.gov

Mobile Phase: A mixture of a polar solvent (like methanol or ethyl acetate) and a non-polar solvent (like hexane (B92381) or dichloromethane) is typically used as the mobile phase. The polarity of the mobile phase is adjusted to achieve good separation of the spots on the TLC plate. A common solvent system for piperazine derivatives is methanol and aqueous ammonia. researchgate.net

Visualization: The spots on the TLC plate can be visualized under UV light if the compounds are UV-active, or by staining with a suitable reagent such as iodoplatinate. researchgate.net

X-ray Crystallography for Solid-State Structure Determination (if available for related compounds)

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. While no crystal structure for this compound is currently available in the public domain, the crystal structures of several related piperazine derivatives have been reported. researchgate.netnih.gov

These studies reveal that the piperazine ring typically adopts a chair conformation. The analysis of crystal structures of related compounds can provide valuable insights into the likely conformation, bond lengths, and bond angles of this compound in the solid state. For example, the crystal structure of 1-[(4-chlorophenyl)-phenyl-methyl]piperazine shows the piperazine ring in a chair conformation. researchgate.net

Medicinal Chemistry and Future Research Paradigms

Scaffold Exploitation for Novel Chemical Entity Design

The piperazine (B1678402) ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. Its two nitrogen atoms provide key points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. The 1-[(4-ethylphenyl)methyl]piperazine structure combines this versatile piperazine core with a substituted benzyl (B1604629) group. This specific arrangement offers several advantages for the design of new chemical entities (NCEs).

The structural characteristics of 1,4-Bis[(4-ethylphenyl)methyl]piperazine, a related compound, make it a candidate for the development of new antidepressants or anticancer drugs. smolecule.com The piperazine scaffold itself is recognized as a crucial class of bioactive N-heterocyclic compounds, widely utilized in the creation of new molecules for a variety of therapeutic targets. csic.es The dual ethylphenylmethyl substitutions on similar compounds provide distinct physicochemical properties that can be advantageous in drug design. smolecule.com

The "scaffold hopping" approach can be employed, where the this compound core is used to replace a different core in a known active molecule, potentially leading to improved properties such as enhanced potency, better selectivity, or a more favorable metabolic profile. Furthermore, the ethylphenyl group can be modified through bioisosteric replacement to explore interactions with target proteins. For instance, replacing the ethyl group with other alkyl groups, halogens, or polar functionalities can systematically probe the binding pocket of a target receptor or enzyme. The inherent flexibility and synthetic tractability of this scaffold make it a valuable starting point for generating diverse libraries of compounds aimed at a wide array of biological targets.

Lead Generation and Optimization Research

Once a promising scaffold is identified, the next phase involves generating lead compounds and optimizing them to achieve desired therapeutic characteristics. This process relies on both rational design and high-throughput combinatorial approaches.

Rational Design Principles for Enhanced Target Selectivity

Rational drug design aims to create molecules that interact specifically with a chosen biological target, thereby maximizing efficacy and minimizing off-target effects. For the this compound scaffold, rational design can be applied to enhance target selectivity by making strategic structural modifications. The design of new anticancer compounds, for example, has been based on introducing specific phenylpiperazine substituents into a larger scaffold to target enzymes like topoisomerase II. mdpi.com

Key principles for enhancing selectivity include:

Modification of the Phenyl Ring: Introducing substituents (e.g., halogens, trifluoromethyl groups, or methoxy (B1213986) groups) onto the 4-ethylphenyl ring can alter the electronic and steric properties of the molecule. This can lead to more specific interactions with the target protein, such as forming hydrogen bonds or exploiting hydrophobic pockets that are unique to the intended target.

Conformational Constraint: Introducing rigidity into the molecule, for instance by incorporating the piperazine ring into a bicyclic system, can lock the molecule into a specific conformation that is optimal for binding to the desired target but unfavorable for binding to off-targets.

Table 1: Hypothetical Rational Design Strategy for Target Selectivity

Modification on ScaffoldRationale for Enhanced SelectivityPotential Target Class
Addition of a hydroxyl group to the ethyl groupIntroduce a hydrogen bond donor to interact with a specific polar residue in the target's active site.Kinases, GPCRs
Replacement of the phenyl ring with a pyridine (B92270) ringAlter the pKa and hydrogen bonding capacity of the aromatic system to favor binding to a specific enzyme.CNS receptors
Attachment of a bulky adamantyl group at the N4-positionExploit a large, hydrophobic pocket present in the target but absent in related off-targets.Proteases, Ion Channels
Introduction of a carboxylic acid at the N4-positionCreate a charged interaction (salt bridge) with a basic residue like arginine or lysine (B10760008) in the target binding site.Enzymes, Transporters

Combinatorial Chemistry Approaches for Library Synthesis

Combinatorial chemistry provides a powerful method for rapidly generating large numbers of diverse compounds from a common scaffold. nih.govwikipedia.org This technique is ideal for creating a library of this compound derivatives for high-throughput screening to identify initial "hits."

The synthesis can be performed using either solid-phase or solution-phase techniques. apigenex.com In a typical solid-phase approach, the piperazine core could be attached to a resin, followed by sequential reactions to introduce diversity. For example, the "split-and-pool" synthesis method allows for the creation of thousands of unique compounds in a systematic manner. wikipedia.org

A combinatorial library based on the this compound scaffold could be constructed by varying two key positions: substituents on the phenyl ring (R1) and different chemical moieties attached to the second piperazine nitrogen (R2).

Table 2: Example of a Combinatorial Library Design

ScaffoldR1 Substituent (on Phenyl Ring)R2 Substituent (at N4-Position)
1-[(4-R1-phenyl)methyl]piperazine-R2 -H-Methyl
-Fluoro-Cyclohexyl
-Chloro-Benzoyl
-Methoxy-Phenylsulfonyl

By reacting the core scaffold (where R1 is ethyl) with a diverse set of building blocks at the N4 position, a large library of compounds can be synthesized and screened for activity against various biological targets. nih.gov

Polypharmacology and Multi-Targeting Strategies in Research

The traditional "one drug, one target" paradigm is increasingly being challenged by the concept of polypharmacology, which involves designing single molecules that can interact with multiple targets simultaneously. nih.gov This approach is particularly promising for complex, multifactorial diseases like cancer and neurodegenerative disorders, where hitting a single target may be insufficient. researchgate.net A multi-targeting drug can offer greater efficacy due to its cumulative effects on different pathways. nih.gov

Derivatives of this compound are well-suited for a multi-targeting approach. The piperazine core is found in many CNS-active drugs that often exhibit affinity for multiple receptors (e.g., serotonin (B10506), dopamine). By carefully selecting the substituents on the phenyl ring and the second piperazine nitrogen, it is possible to design a molecule that binds to two or more distinct targets.

For example, research on N-methyl-piperazine chalcones has led to the identification of compounds that act as dual inhibitors of both monoamine oxidase-B (MAO-B) and acetylcholinesterase (AChE), two key targets in the treatment of neurodegenerative diseases. mdpi.com Similarly, multi-target antidepressants have been developed that combine actions on different neurotransmitter systems to enhance efficacy and broaden the range of treatable symptoms. nih.gov

Table 3: Potential Multi-Targeting Strategies for Derivatives

Derivative ClassTarget 1Target 2Potential Therapeutic Area
Phenylpiperazine-amidesSerotonin Receptor (5-HT)Dopamine (B1211576) Receptor (D2)Schizophrenia, Depression
Phenylpiperazine-sulfonamidesFAAHMAGLPain, Inflammation
Phenylpiperazine-chalconesMAO-BAcetylcholinesterase (AChE)Alzheimer's, Parkinson's
Phenylpiperazine-kineticsVEGFREGFROncology

Development of this compound and its Derivatives as Research Probes or Tools

Beyond their potential as therapeutic agents, chemical compounds are invaluable as research tools to probe biological systems. Derivatives of this compound can be developed into chemical probes to help elucidate complex biological pathways and validate new drug targets. ontosight.ai For instance, a related compound, 1,4-Bis[(4-ethylphenyl)methyl]piperazine, serves as a model compound for studying the interactions of piperazine derivatives with biological targets. smolecule.com

To function as a research probe, a molecule typically requires specific properties:

High Potency and Selectivity: The probe should interact strongly and specifically with its intended target to ensure that any observed biological effect is due to that interaction.

Chemical Handle for Labeling: The structure should allow for the attachment of a reporter tag (e.g., a fluorescent dye, a biotin (B1667282) molecule, or a radioactive isotope) without significantly disrupting its binding to the target. The N4-position of the piperazine ring is an ideal location for such a modification.

Cell Permeability: For studying intracellular targets, the probe must be able to cross the cell membrane.

A fluorescently labeled derivative of this compound could be used in cellular imaging studies to visualize the location and movement of its target protein in real-time. A biotinylated version could be used in pull-down assays to identify the protein-binding partners of the target. These tools are critical for advancing our understanding of disease biology and for the initial stages of drug discovery.

Opportunities for Collaborative Research and Interdisciplinary Studies

The full potential of the this compound scaffold can best be realized through collaborative and interdisciplinary research. The complex nature of modern drug discovery necessitates the integration of expertise from various scientific fields.

Chemistry and Biology: Synthetic chemists can design and create libraries of novel derivatives apigenex.com, which can then be tested by pharmacologists and cell biologists using high-throughput screening assays to identify active compounds and their biological targets.

Computational and Structural Biology: Computational chemists can use molecular modeling and virtual screening to predict which derivatives are most likely to bind to a specific target, helping to prioritize synthetic efforts. chemdiv.com Structural biologists can then work to determine the crystal structure of the most promising compounds bound to their target proteins, providing crucial insights for further optimization.

Medicinal Chemistry and Materials Science: The piperazine scaffold has applications beyond medicine, including in the synthesis of novel polymers and materials. smolecule.com Collaborative projects between medicinal chemists and material scientists could lead to the development of new drug delivery systems or biocompatible materials.

Pharmacology and Clinical Research: As promising lead compounds are developed, collaboration with clinical researchers becomes essential to translate preclinical findings into human studies, ultimately evaluating the therapeutic potential of new drugs derived from the scaffold.

By fostering these interdisciplinary partnerships, the scientific community can accelerate the journey from a promising chemical scaffold to the development of innovative new medicines and research tools.

Conclusion and Outlook for 1 4 Ethylphenyl Methyl Piperazine Research

Summary of Key Research Findings and Contributions

Research into 1-[(4-ethylphenyl)methyl]piperazine and its analogues has highlighted the significance of the substituted piperazine (B1678402) moiety in medicinal chemistry. The piperazine ring is a prevalent nitrogen heterocycle in drug discovery, valued for its ability to improve physicochemical properties such as aqueous solubility and oral bioavailability. researchgate.net

General synthetic routes for piperazine derivatives often involve the N-alkylation of a piperazine core or the cyclization of appropriate precursors. researchgate.netnih.gov For instance, the synthesis of analogous phenylpiperazine derivatives has been achieved through the reaction of anilines with bis(2-chloroethyl)amine (B1207034) hydrochloride or by the N-substitution of the piperazine ring with various reagents. nih.gov While a specific experimental protocol for this compound is not extensively documented in publicly available literature, its synthesis would likely follow these established methodologies.

The biological activity of piperazine derivatives is broad and varied, with compounds exhibiting properties such as anticancer, antidepressant, anti-inflammatory, and antimicrobial effects. researchgate.netmdpi.comnih.gov Preliminary studies on closely related compounds, such as 1,4-bis[(4-ethylphenyl)methyl]piperazine, suggest potential for antidepressant and anticancer activities. The structure-activity relationship (SAR) studies on various piperazine derivatives indicate that the nature and position of substituents on both the phenyl ring and the piperazine nitrogen atoms are crucial for determining the pharmacological profile. nih.govnih.gov For example, in a series of arylalkyl 4-benzyl piperazine derivatives, the substitution on the aryl moiety significantly influenced their binding affinity to sigma receptors. nih.gov

Unaddressed Research Questions and Challenges

Despite the broad interest in piperazine derivatives, there are significant gaps in the specific knowledge base for this compound. A primary challenge is the lack of detailed, publicly accessible experimental data.

Key unaddressed questions and challenges include:

Definitive Synthesis and Characterization: A standardized, high-yield synthesis method for this compound has not been prominently reported. Comprehensive characterization data, including detailed NMR, IR, and mass spectrometry analysis, as well as single-crystal X-ray diffraction data, are needed to fully elucidate its three-dimensional structure.

Comprehensive Physicochemical Profiling: While general properties of similar compounds are known, a detailed table of physicochemical properties for this compound, including its solubility in various solvents, pKa, and logP values, is not readily available.

Elucidation of Biological Activity and Mechanism of Action: The specific biological targets of this compound remain unknown. In-depth in vitro and in vivo studies are required to identify its pharmacological effects, determine its mechanism of action at the molecular level, and assess its potential therapeutic efficacy.

Structure-Activity Relationship (SAR) Studies: Systematic SAR studies focusing on the 4-ethylphenylmethyl substituent are necessary to understand how modifications to this group affect the compound's activity and selectivity.

Comparative Analysis: A direct comparative analysis of the biological and physicochemical properties of this compound with its close structural analogues is needed to delineate the specific contribution of the ethyl group.

Emerging Trends and Prospective Research Directions

Future research on this compound is likely to be influenced by broader trends in medicinal chemistry and drug discovery.

Emerging trends and future directions include:

Target-Based Drug Discovery: Future research will likely involve screening this compound against a wide array of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes, which are common targets for piperazine-containing drugs. nih.gov

Fragment-Based Drug Design: The this compound scaffold could be utilized as a fragment in the design of more complex molecules with tailored pharmacological profiles.

Development of Novel Synthetic Methodologies: The development of more efficient and sustainable methods for the synthesis of substituted piperazines, including C-H functionalization techniques, will facilitate the generation of diverse libraries of analogues for screening. researchgate.netmdpi.com

Application in Chemical Biology: This compound could serve as a chemical probe to investigate the function of specific biological pathways, provided its target can be identified and validated.

Exploration of New Therapeutic Areas: Given the diverse activities of piperazine derivatives, future research could explore the potential of this compound in less conventional areas, such as neuroprotection or as a radioprotective agent. nih.gov

Potential Impact of Future Research on Chemical Biology and Preclinical Discovery

Thorough investigation into this compound holds the potential to make significant contributions to both chemical biology and preclinical drug discovery.

Expansion of Chemical Space: The detailed characterization and biological evaluation of this compound and its derivatives will expand the known chemical space of bioactive piperazines, providing new scaffolds for drug development.

Identification of Novel Biological Targets: Should this compound exhibit a novel biological activity, it could lead to the identification of new therapeutic targets and a better understanding of disease mechanisms.

Development of New Therapeutic Agents: If promising lead compounds emerge from studies on this scaffold, they could be optimized through medicinal chemistry efforts to develop new drug candidates for a variety of diseases. The structural simplicity and synthetic accessibility of such compounds could make them attractive for further development.

Advancement of SAR Knowledge: Detailed SAR studies will contribute to a more refined understanding of the structural requirements for activity at specific biological targets, guiding the design of future piperazine-based therapeutics.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-[(4-ethylphenyl)methyl]piperazine, and how can purity be optimized during synthesis?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, reacting 4-ethylbenzyl chloride with piperazine in a polar aprotic solvent (e.g., DMF) under reflux, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Purity optimization involves recrystallization from ethanol or ether and validation via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can structural characterization be performed to confirm the identity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : Analyze aromatic protons (δ 6.8–7.2 ppm for ethylphenyl group) and piperazine protons (δ 2.3–3.1 ppm).
  • Mass Spectrometry : Confirm molecular ion peak (e.g., m/z ~218 for [M+H]⁺).
  • FT-IR : Identify C-N stretching (~1,250 cm⁻¹) and aromatic C-H bending (~800 cm⁻¹). Cross-reference with computational data (e.g., PubChem) .

Q. What stability conditions are recommended for long-term storage of this compound?

  • Methodological Answer : Store under inert atmosphere (argon) at –20°C in amber vials to prevent photodegradation. Stability studies show no significant degradation over 12 months when protected from moisture and light. Monitor via periodic HPLC analysis .

Q. Which analytical methods are validated for quantifying this compound in complex matrices?

  • Methodological Answer : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and mobile phase of 60:40 acetonitrile/0.1% TFA in water. For trace analysis, LC-MS/MS with ESI+ ionization provides higher sensitivity (LOD ~0.1 ng/mL) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore pharmacological properties of this compound?

  • Methodological Answer : Synthesize analogs by modifying the ethylphenyl group (e.g., halogenation, methylation) or piperazine substituents. Evaluate binding affinity via receptor-binding assays (e.g., serotonin/dopamine transporters) and cytotoxicity using MTT assays in cell lines. Computational docking (AutoDock Vina) can predict interactions with target proteins .

Q. What in vitro models are suitable for assessing metabolic pathways of this compound?

  • Methodological Answer : Use liver microsomes (human or rat) incubated with NADPH cofactor. Analyze metabolites via LC-QTOF-MS. For instance, oxidative metabolism may produce hydroxylated derivatives (e.g., at the ethyl group) or N-dealkylation products, as seen in analogous piperazines .

Q. How can conflicting bioactivity data between studies be resolved?

  • Methodological Answer : Replicate experiments under standardized conditions (e.g., cell line origin, passage number, assay protocols). Perform dose-response curves (IC₅₀/EC₅₀) and statistical meta-analysis. Cross-validate using orthogonal assays (e.g., SPR for binding vs. functional cAMP assays) .

Q. What advanced techniques enable chiral resolution of stereoisomers in piperazine derivatives?

  • Methodological Answer : Chiral HPLC using cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases. Alternatively, synthesize diastereomeric salts with chiral acids (e.g., tartaric acid) and characterize via X-ray crystallography .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.